molecular formula C9H14N+ B1201556 3-Phenylpropylazanium

3-Phenylpropylazanium

Cat. No. B1201556
M. Wt: 136.21 g/mol
InChI Key: LYUQWQRTDLVQGA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenylpropylaminium is a primary ammonium ion that is the conjugate acid of 3-phenylpropylamine, obtained from the protonation of the primary amino group. Major microspecies at pH 7.3. It is a conjugate acid of a 3-phenylpropylamine.

Scientific Research Applications

Chemical Research and Synthesis

The compound "3-Phenylpropylazanium" and its related structures have been studied in the context of chemical research and synthesis. Wittig (1980) in his talk on "From diyls to ylides to my idyll" shares insights into the experimental exploration of chemical compounds, specifically focusing on the influence of phenyl groups and their effect on ring strain and the formation of diradicals. This implies that compounds like 3-Phenylpropylazanium could have applications in synthesizing new chemical structures or as intermediates in chemical reactions (Wittig, 1980).

Biomedical Applications

Murphy et al. (2020) explored the biomedical applications of rhenium(I) tricarbonyl complexes, focusing on nitrogen-donor ligands. While 3-Phenylpropylazanium itself was not directly studied, the research on nitrogen-donor ligands indicates potential for similar compounds in biomedical fields, such as imaging, cancer treatment, and bactericidal uses (Murphy et al., 2020).

Advanced Material Research

Research into advanced materials also makes use of compounds structurally related to 3-Phenylpropylazanium. Zheng et al. (2014) investigated a ruthenium(II)-rhenium(I) complex which demonstrated luminescence switching, dihydrogen phosphate sensing, and cellular uptake, indicating potential applications in the development of new materials with specific photophysical properties (Zheng et al., 2014).

Pharmacological Activity

The study of 3-phenylcoumarins, a family of heterocyclic molecules which includes structures similar to 3-Phenylpropylazanium, highlights their use in medicinal chemistry. Matos et al. (2021) discussed the role of these compounds in drug design, underscoring their relevance in developing new drug candidates (Matos et al., 2021).

properties

IUPAC Name

3-phenylpropylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUQWQRTDLVQGA-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropylazanium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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